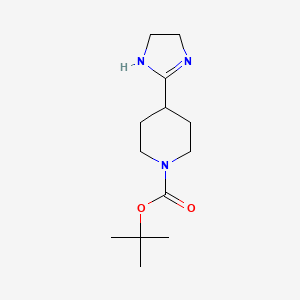

tert-Butyl 4-(4,5-Dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 4-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O2/c1-13(2,3)18-12(17)16-8-4-10(5-9-16)11-14-6-7-15-11/h10H,4-9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTFXHJCZYJLRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101124660 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(4,5-dihydro-1H-imidazol-2-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101124660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355334-71-2 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(4,5-dihydro-1H-imidazol-2-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-(4,5-dihydro-1H-imidazol-2-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101124660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of tert-Butyl 4-(4,5-Dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate typically involves a series of chemical reactions. One common method includes the protection of the amine group, followed by alkylation and acylation reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Deprotection Reactions

The tert-butyl carbamate (Boc) group is susceptible to acidic cleavage, a common strategy in organic synthesis to unmask the piperidine amine.

| Reaction Type | Conditions | Product | Citations |

|---|---|---|---|

| Acidic cleavage | Trifluoroacetic acid (TFA) in dichloromethane (10–20% v/v) | 4-(4,5-Dihydro-1H-imidazol-2-yl)piperidine |

-

Mechanistic Insight : Protonation of the Boc group’s carbonyl oxygen facilitates elimination of CO₂ and isobutylene, yielding the free amine .

Imidazole Ring Reactivity

The 4,5-dihydroimidazole (imidazoline) moiety exhibits distinct reactivity compared to aromatic imidazoles:

Oxidation

| Reaction Type | Conditions | Product | Citations |

|---|---|---|---|

| Aromatic oxidation | MnO₂ or DDQ in dichloromethane | 4-(1H-Imidazol-2-yl)piperidine derivative |

-

Application : Converts the saturated imidazoline to an aromatic imidazole, enhancing π-stacking potential for pharmaceutical applications .

Nucleophilic Ring-Opening

| Reaction Type | Conditions | Product | Citations |

|---|---|---|---|

| Acid hydrolysis | HCl (6M), reflux | 4-(Aminoethyl)piperidine derivative |

-

Limitation : Harsh conditions may degrade the piperidine ring.

Piperidine Ring Modifications

The secondary amine of the piperidine ring (after Boc deprotection) participates in nucleophilic reactions:

Alkylation/Acylation

| Reaction Type | Conditions | Product | Citations |

|---|---|---|---|

| Acylation | Acetyl chloride, DIPEA, DCM | 1-Acetyl-4-(4,5-dihydro-1H-imidazol-2-yl)piperidine | |

| Reductive amination | Benzaldehyde, NaBH₃CN | N-Benzyl-piperidine derivative |

Cross-Coupling Reactions

The imidazoline nitrogen can act as a directing group in metal-catalyzed couplings:

| Reaction Type | Conditions | Product | Citations |

|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂, arylboronic acid, Na₂CO₃ | Biaryl-functionalized derivative |

Coordination Chemistry

The imidazoline nitrogen lone pairs enable metal coordination:

| Reaction Type | Conditions | Product | Citations |

|---|---|---|---|

| Complexation | CuCl₂, MeOH | Cu(II)-imidazoline complex |

Applications De Recherche Scientifique

Pharmacological Potential

Research indicates that tert-butyl 4-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate exhibits promising pharmacological activities:

- NLRP3 Inhibition : The compound has been studied for its ability to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory processes. In vitro studies demonstrated that derivatives of this compound could significantly reduce IL-1β release in stimulated human macrophages, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies have shown that compounds containing imidazole and piperidine structures often exhibit antimicrobial properties. The presence of the imidazole ring may enhance the interaction with microbial targets, making it a candidate for further exploration as an antimicrobial agent .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis due to its functional groups. It can be utilized to synthesize more complex molecules through various reactions, including cyclization and functionalization processes. Its structure allows for modifications that can lead to derivatives with enhanced biological activity or novel properties .

OLED Materials

There is emerging interest in using derivatives of this compound in organic light-emitting diodes (OLEDs). The imidazole component can contribute to the electronic properties necessary for efficient light emission, making it a candidate for research in optoelectronic applications .

Case Study 1: NLRP3 Inhibition

In a study published in Molecules, researchers synthesized several derivatives based on the piperidine scaffold and evaluated their inhibitory effects on the NLRP3 inflammasome. Among these derivatives, one showed significant inhibition of pyroptosis and IL-1β release at low concentrations, indicating the potential of this class of compounds for therapeutic applications in inflammatory diseases .

Case Study 2: Antimicrobial Screening

A series of compounds derived from this compound were screened against various bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial activity, supporting further development as antimicrobial agents .

Mécanisme D'action

The mechanism of action of tert-Butyl 4-(4,5-Dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing various biochemical pathways. The piperidine ring may also interact with receptors or enzymes, modulating their activity .

Comparaison Avec Des Composés Similaires

Key Structural Differences

Functional and Reactivity Insights

Imidazoline vs. Imidazole Rings :

- The target compound’s 4,5-dihydroimidazol-2-yl group (imidazoline) is more basic than the unsaturated imidazole in analogs due to partial saturation, which reduces aromaticity and enhances lone-pair availability at nitrogen .

- Imidazoline derivatives are often employed as intermediates for adrenergic receptor ligands, whereas unsaturated imidazoles (as in the analogs above) are common in kinase inhibitors or enzyme activators.

Substituent Effects: The analogs in feature bulky Boc-protected lysyl or phenyl groups, which may sterically hinder reactivity compared to the simpler imidazoline substituent in the target compound.

Synthetic Utility :

- The Boc group in all compounds facilitates selective deprotection during multi-step syntheses. However, the target compound’s imidazoline ring is more prone to oxidation under acidic conditions than the stable imidazole ring in analogs.

Activité Biologique

tert-Butyl 4-(4,5-Dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate (CAS Number: 1355334-71-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H23N3O2, with a molecular weight of 253.34 g/mol. The structure features a piperidine ring substituted with a tert-butyl group and a 4,5-dihydroimidazole moiety, which is essential for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H23N3O2 |

| Molecular Weight | 253.34 g/mol |

| CAS Number | 1355334-71-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity and receptor binding. This interaction can lead to modulation of various biological pathways, including those involved in inflammation and cellular signaling.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against a range of bacterial strains, showing promising results in inhibiting growth. The imidazole ring contributes to this activity by mimicking natural substrates that bind to microbial enzymes.

Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as IL-1β and TNF-α in vitro. In one study, it was shown to reduce IL-1β release by approximately 19% when tested on LPS/ATP-stimulated macrophages . This suggests a potential role in treating inflammatory diseases.

Neuroprotective Properties

There is emerging evidence that compounds containing imidazole structures may offer neuroprotective effects. In animal models of neurodegeneration, related compounds have shown the ability to reduce oxidative stress markers and improve cognitive function .

Study on Anti-inflammatory Activity

In a recent study published in Molecules, researchers synthesized several derivatives of piperidine-based compounds and evaluated their anti-inflammatory properties. Among them, tert-butyl 4-(4,5-Dihydro-1H-imidazol-2-yl)piperidine derivatives exhibited significant inhibition of IL-1β release from macrophages . The study highlighted the importance of the imidazole moiety in enhancing anti-inflammatory activity.

Neuroprotective Study

Another investigation focused on the neuroprotective effects of related imidazole-containing compounds. The study demonstrated that these compounds could mitigate neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-Butyl 4-(4,5-Dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate, and how are reaction conditions optimized?

- The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected piperidine intermediates can react with imidazole derivatives under anhydrous conditions using NaH as a base in THF (). Optimization involves controlling reaction time (e.g., 0.5–2 hours), temperature (room temperature to reflux), and stoichiometry of reagents (e.g., phenol derivatives added dropwise). Purification often employs silica gel column chromatography with ethyl acetate/hexane gradients .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Analytical methods include:

- LCMS : To monitor reaction progress and confirm molecular weight (e.g., [M+H]+ or [M-isobutene]+ fragments, as in ).

- NMR : For verifying regiochemistry and Boc-group stability (e.g., tert-butyl protons at ~1.4 ppm in H NMR).

- X-ray crystallography : Used for unambiguous structural determination, with SHELX software ( ) refining diffraction data to resolve bond lengths and angles .

Q. What safety precautions are critical when handling this compound?

- Safety Data Sheets (SDS) recommend:

- Using gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation ().

- Avoiding mineral oil-contaminated NaH suspensions () due to pyrophoric risks.

- Storing the compound in dry, cool environments to prevent Boc-group degradation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity or biological activity of this compound?

- In silico tools :

- PubChem-derived descriptors (e.g., InChIKey, SMILES) enable docking studies to predict interactions with targets like kinases or GPCRs ().

- Log S and solvent accessibility scores ( ) guide solubility optimization for in vitro assays.

- DFT calculations assess charge distribution in the imidazole-piperidine core, informing electrophilic substitution sites .

Q. What experimental strategies resolve contradictions in synthetic yields or by-product formation?

- Case Study : reports a 45 mg yield using NaH/THF, while achieves 89% yield via nitro-group reduction. Contradictions arise from:

- Reagent purity (e.g., NaH mineral oil content affecting reactivity).

- Workup protocols : Aqueous quenching vs. inert atmosphere techniques.

- By-product analysis : TLC or HPLC-MS identifies side products like de-Boc derivatives or dimerized imidazoles .

Q. How is X-ray crystallography applied to confirm the stereochemistry of derivatives?

- Protocol : Co-crystallize the compound with a target protein (e.g., kinase domains) or in pure form. Use SHELXL ( ) for refinement, leveraging high-resolution (<1.5 Å) data to resolve piperidine ring puckering and imidazole tautomerism. Example: used a 100 K crystal to achieve an R factor of 0.043, validating the tert-butyl group’s spatial orientation .

Q. What role does this compound play in medicinal chemistry pipelines?

- It serves as a versatile intermediate for:

- Kinase inhibitor development : The imidazole-piperidine scaffold mimics ATP-binding motifs ().

- Prodrug synthesis : Boc-protected amines facilitate controlled release in vivo.

- SAR studies : Modifying the imidazole substituents (e.g., fluorophenyl groups in ) tunes selectivity and potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.